molecular formula C36H49ClNPPd B1429402 Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) CAS No. 1375477-29-4

Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)

Cat. No. B1429402
M. Wt: 668.6 g/mol
InChI Key: QJKJIULTPCUPFN-UHFFFAOYSA-M
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Description

Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) is a compound with the molecular formula C36H49ClNPPd. It is also known by its synonyms, which include bis (1-adamantyl)-butylphosphane; chloropalladium (1+); 2-phenylaniline . The molecular weight of this compound is 668.6 g/mol .


Chemical Reactions Analysis

Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) is a catalyst suitable for various types of coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .


Physical And Chemical Properties Analysis

Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) is a pale-yellow to yellow-brown solid . The compound has a topological polar surface area of 26 Ų .

Scientific Research Applications

Synthesis and Reactivity

The complex has been synthesized and characterized, revealing its potential for stabilizing through agostic interactions. Notably, it has been shown to react with various nucleophiles, demonstrating its intermediacy in palladium-catalyzed cross-coupling reactions. These reactions include the formation of arylamine, ethers, biaryl, and stilbene, highlighting its versatility in organic synthesis (Stambuli, Bühl, & Hartwig, 2002).

Structural Characteristics

The structural properties of related arylpalladium(II) bromide complexes with di-1-adamantyl-n-butylphosphine have been investigated. These studies, including NMR and X-ray diffraction, reveal the unique conformation and arrangement of ligands in these complexes, contributing to a deeper understanding of their chemical behavior (Sergeev, Zapf, Spannenberg, & Beller, 2008).

Catalytic Applications

The complex has demonstrated significant efficiency in carbonylation reactions of aryl and heteroaryl bromides, offering high yields at low catalyst loadings. This showcases its utility in the formation of various benzoic acid derivatives, an essential process in organic and medicinal chemistry (Neumann et al., 2006).

Reductive Carbonylation

In reductive carbonylation of aryl and vinyl halides, this palladium complex proves to be highly efficient. It facilitates the formation of aromatic aldehydes and α,β-unsaturated aldehydes with good yield and selectivity, underlining its potential in fine chemical synthesis (Brennfuehrer et al., 2007).

Arylation of Heterocycles

The complex is effective in the arylation of electron-rich heterocycles, demonstrating its utility in the synthesis of complex organic compounds like phenylisobutylthiazole. Such reactions are critical in developing pharmaceuticals and agrochemicals (Lazareva, Chiong, & Daugulis, 2009).

Catalyst Development

The palladium complex with this ligand has been used to improve the yields in the catalytic amination of aryl chlorides. This improvement is especially notable in coupling reactions with hindered amines and congested aryl chlorides, which are challenging substrates in catalysis (Ehrentraut, Zapf, & Beller, 2002).

properties

IUPAC Name

bis(1-adamantyl)-butylphosphane;chloropalladium(1+);2-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39P.C12H10N.ClH.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKJIULTPCUPFN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H49ClNPPd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)

CAS RN

1375477-29-4
Record name 1375477-29-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)
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Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)
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Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)

Citations

For This Compound
3
Citations
TJ Tucker, MW Embrey, C Alleyne… - Journal of Medicinal …, 2021 - ACS Publications
A Series of Novel, Highly Potent, and Orally Bioavailable Next-Generation Tricyclic Peptide PCSK9 Inhibitors | Journal of Medicinal Chemistry ACS ACS Publications C&EN CAS Find …
Number of citations: 53 pubs.acs.org
BR Shire - 2022 - ora.ox.ac.uk
Bicyclo[1.1.1]pentanes (BCPs) have emerged as useful bioisosteres for arenes in medicinal chemistry, demonstrating improved pharmacokinetic properties compared to the parent …
Number of citations: 2 ora.ox.ac.uk
TI Rybak - 2016 - era.library.ualberta.ca
Polyfunctionalized pyrans are among the most common structures in bioactive molecules. Based on the ubiquity of the pyran framework in natural and synthetic molecules, there is a …
Number of citations: 2 era.library.ualberta.ca

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